molecular formula C23H27N3OS B1230245 [1-[2-(2-Methylphenoxy)ethyl]-3-indolyl]-(4-methyl-1-piperazinyl)methanethione

[1-[2-(2-Methylphenoxy)ethyl]-3-indolyl]-(4-methyl-1-piperazinyl)methanethione

Cat. No. B1230245
M. Wt: 393.5 g/mol
InChI Key: VEJZRVBLKGZKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[2-(2-methylphenoxy)ethyl]-3-indolyl]-(4-methyl-1-piperazinyl)methanethione is a member of indoles.

Scientific Research Applications

Indolyl Thiazolyl Ketone Discovery in Myxobacterial Cultures

A study by Jansen et al. (2014) discovered Indothiazinone, an indolyl thiazolyl ketone, in cultures of a novel myxobacterial strain isolated from compost in Germany. This compound, alongside other indole derivatives, was identified for its antimicrobial properties, particularly against yeasts, filamentous fungi, and Gram-positive bacteria (Jansen et al., 2014).

Synthesis of Antibacterial Agents

Goueffon et al. (1981) synthesized 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline- 3-carboxylic acid, an antibacterial agent with potential for use in systemic infections (Goueffon et al., 1981).

Drug Impurity Profiling

Thomasberger et al. (1999) conducted a study on Ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate for impurity profiling in drug substances, indicating its relevance in pharmaceutical quality control (Thomasberger et al., 1999).

Electrochemical Synthesis of Indolyl Derivatives

Nematollahi et al. (2014) explored the electrochemical synthesis of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives, contributing to the development of new methods in organic synthesis (Nematollahi et al., 2014).

Piperazinealkanol Ester Derivatives Research

Yamawaki et al. (1994) studied piperazinealkanol ester derivatives of indomethacin, highlighting their dual inhibitory activities against key enzymes, indicating potential therapeutic applications (Yamawaki et al., 1994).

Multi-residue Determination in Wastewater

Borova et al. (2015) developed an analytical methodology for the determination of psychoactive substances, including piperazines, in wastewater, contributing to environmental monitoring and public health research (Borova et al., 2015).

Pd(II)-Catalyzed Synthesis of Indolobenzothiazine

Ha et al. (2015) reported on the Pd(II)-catalyzed synthesis of indolobenzothiazine S,S-dioxides, offering insight into new synthetic routes in organic chemistry (Ha et al., 2015).

properties

Molecular Formula

C23H27N3OS

Molecular Weight

393.5 g/mol

IUPAC Name

[1-[2-(2-methylphenoxy)ethyl]indol-3-yl]-(4-methylpiperazin-1-yl)methanethione

InChI

InChI=1S/C23H27N3OS/c1-18-7-3-6-10-22(18)27-16-15-26-17-20(19-8-4-5-9-21(19)26)23(28)25-13-11-24(2)12-14-25/h3-10,17H,11-16H2,1-2H3

InChI Key

VEJZRVBLKGZKPW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCN(CC4)C

Canonical SMILES

CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCN(CC4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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